N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide
Description
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide is a synthetic acetamide derivative featuring a 2,2-diphenylacetamide core linked to a 5-methylindole ethyl chain. This compound shares structural motifs with pharmaceuticals like darifenacin, a muscarinic receptor antagonist used for overactive bladder . The 5-methyl substitution on the indole ring enhances metabolic stability compared to methoxy or halogenated analogs, while the diphenylacetamide moiety contributes to receptor binding affinity .
Properties
Molecular Formula |
C25H24N2O |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C25H24N2O/c1-18-12-13-23-22(16-18)21(17-27-23)14-15-26-25(28)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,16-17,24,27H,14-15H2,1H3,(H,26,28) |
InChI Key |
IQZMOTQJOPWEBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), resulting in high yields .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the installation of the gramine side chain and elimination of masking groups . The use of commercially available starting materials and efficient reaction conditions ensures the scalability of the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions: N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues in the 2,2-Diphenylacetamide Family
Darifenacin
- Structure : Darifenacin ((S)-2-[1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl]-2,2-diphenylacetamide) replaces the indole group with a dihydrobenzofuran-pyrrolidine system.
- Key Differences : The absence of an indole ring and the inclusion of a pyrrolidine group in darifenacin enhance selectivity for M3 muscarinic receptors .
N-(Benzothiazole-2-yl)-2,2-diphenylacetamide Derivatives
- Example : N-(6-trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide (Compound 15) .
- Structural Variance : The benzothiazole ring replaces the indole-ethyl chain, introducing a trifluoromethyl group for enhanced lipophilicity.
- Synthesis & Yield : Synthesized via microwave-assisted coupling (42% yield), contrasting with the target compound’s conventional amidation protocols .
Indole-Containing Acetamide Derivatives
Quinazolin-4-amine Derivatives ()
- Examples :
- 6,7-dimethoxy-N-(2-(5-methyl-1H-indol-3-yl)ethyl)quinazolin-4-amine (11g)
- N-(2-(5-bromo-1H-indol-3-yl)ethyl)-6,7-dimethoxyquinazolin-4-amine (11h)
- Key Differences : These compounds feature a quinazoline core instead of diphenylacetamide. Substituents like methoxy (11g) or bromo (11h) on the indole alter electronic properties and binding interactions.
Physicochemical Data :
Compound Purity (%) Yield (%) 1H NMR (δ, ppm) 11g 98 72 8.35 (s, 1H, NH) 11h 97 68 8.40 (s, 1H, NH)
N-[2-(5-Fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide
- Molecular Weight : 296.33 g/mol vs. the target compound’s higher mass due to diphenyl groups .
Biological Activity
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide (CAS No: 775289-87-7) is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article presents a detailed overview of its biological activity, including data from recent research findings, case studies, and relevant data tables.
- Chemical Formula : C25H24N2O
- Molecular Weight : 384.47 g/mol
- Structure : The compound consists of a diphenylacetamide core with an indole moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antioxidant Activity : Studies have shown that compounds with indole structures often exhibit antioxidant properties. This compound may scavenge free radicals and reduce oxidative stress in cells.
- Antimicrobial Activity : Preliminary investigations indicate that this compound has potential antimicrobial effects against various pathogens. Its structure suggests it could inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines, revealing significant inhibition of cell proliferation, which could be linked to apoptosis induction.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of indole-based compounds, including this compound. Results indicated that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assessment : In a recent study, this compound was tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be in the low micromolar range, suggesting potent cytotoxic effects .
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
